Bis[2-(3-nitrophenyl)-2-oxoethyl] 1,2,2-trimethylcyclopentane-1,3-dicarboxylate
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Overview
Description
Bis[2-(3-nitrophenyl)-2-oxoethyl] 1,2,2-trimethylcyclopentane-1,3-dicarboxylate is a complex organic compound characterized by its unique structural features. This compound contains nitrophenyl groups, which are known for their electron-withdrawing properties, and a cyclopentane ring, which adds to its structural rigidity. The presence of multiple functional groups makes this compound an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(3-nitrophenyl)-2-oxoethyl] 1,2,2-trimethylcyclopentane-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the nitration of phenyl groups followed by esterification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl groups in the compound can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various substitution reactions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Bis[2-(3-nitrophenyl)-2-oxoethyl] 1,2,2-trimethylcyclopentane-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis[2-(3-nitrophenyl)-2-oxoethyl] 1,2,2-trimethylcyclopentane-1,3-dicarboxylate involves its interaction with various molecular targets. The nitrophenyl groups can participate in electron transfer reactions, while the ester groups can undergo hydrolysis under physiological conditions. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate .
- Bis(2,4-dinitrophenyl) oxalate .
Uniqueness
Bis[2-(3-nitrophenyl)-2-oxoethyl] 1,2,2-trimethylcyclopentane-1,3-dicarboxylate is unique due to its combination of nitrophenyl and cyclopentane groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C26H26N2O10 |
---|---|
Molecular Weight |
526.5 g/mol |
IUPAC Name |
bis[2-(3-nitrophenyl)-2-oxoethyl] 1,2,2-trimethylcyclopentane-1,3-dicarboxylate |
InChI |
InChI=1S/C26H26N2O10/c1-25(2)20(23(31)37-14-21(29)16-6-4-8-18(12-16)27(33)34)10-11-26(25,3)24(32)38-15-22(30)17-7-5-9-19(13-17)28(35)36/h4-9,12-13,20H,10-11,14-15H2,1-3H3 |
InChI Key |
GKIYPLFGLXZJAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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